molecular formula C21H33N3O3 B3438667 1-N,3-N-ditert-butyl-5-(2,2-dimethylpropanoylamino)benzene-1,3-dicarboxamide

1-N,3-N-ditert-butyl-5-(2,2-dimethylpropanoylamino)benzene-1,3-dicarboxamide

Cat. No.: B3438667
M. Wt: 375.5 g/mol
InChI Key: OQBNLWNGPPUNSI-UHFFFAOYSA-N
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Description

1-N,3-N-ditert-butyl-5-(2,2-dimethylpropanoylamino)benzene-1,3-dicarboxamide is an organic compound characterized by its complex structure, which includes tert-butyl groups and a dimethylpropanoylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N,3-N-ditert-butyl-5-(2,2-dimethylpropanoylamino)benzene-1,3-dicarboxamide typically involves multiple steps. One common method includes the reaction of benzene derivatives with tert-butyl groups and subsequent functionalization with dimethylpropanoylamino groups. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-N,3-N-ditert-butyl-5-(2,2-dimethylpropanoylamino)benzene-1,3-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-N,3-N-ditert-butyl-5-(2,2-dimethylpropanoylamino)benzene-1,3-dicarboxamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 1-N,3-N-ditert-butyl-5-(2,2-dimethylpropanoylamino)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Di-tert-butylbenzene: A simpler compound with similar tert-butyl groups but lacking the dimethylpropanoylamino moiety.

    N1,N3-ditert-butyl-5-(2-methylpropoxy)benzene-1,3-dicarboxamide: A compound with a similar structure but different functional groups.

Uniqueness

1-N,3-N-ditert-butyl-5-(2,2-dimethylpropanoylamino)benzene-1,3-dicarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-N,3-N-ditert-butyl-5-(2,2-dimethylpropanoylamino)benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O3/c1-19(2,3)18(27)22-15-11-13(16(25)23-20(4,5)6)10-14(12-15)17(26)24-21(7,8)9/h10-12H,1-9H3,(H,22,27)(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBNLWNGPPUNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=CC(=C1)C(=O)NC(C)(C)C)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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